REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([S:7]([CH3:10])(=[O:9])=[O:8])=[N:5][N:4]=[C:3]1[C:11]1[CH:16]=[CH:15]N=C[CH:12]=1.C(NN)(=O)C1C=CC=[N:20][CH:19]=1>>[CH3:1][N:2]1[C:6]([S:7]([CH3:10])(=[O:8])=[O:9])=[N:5][N:4]=[C:3]1[C:11]1[CH:12]=[N:20][CH:19]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=NN=C1S(=O)(=O)C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NN=C1S(=O)(=O)C)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |